Levamlodipine, also known as (S)-Amlodipine, is the pure S-enantiomer of amlodipine, a dihydropyridine calcium channel blocker. [] While amlodipine itself is a racemic mixture of both R and S enantiomers, research has shown that the S-enantiomer, levamlodipine, is the primary active component responsible for its pharmacological effects. [] This has led to the exploration of levamlodipine as a potential therapeutic agent with improved efficacy and potentially reduced side effects compared to the racemic amlodipine. Levamlodipine's role in scientific research primarily revolves around its potential as a vasodilator and its neuroprotective properties. [] [] []
Levamlodipine is synthesized through several methods, with notable techniques involving the use of N,N-dimethylformamide as a chiral auxiliary and tartaric acid for resolution. The synthesis typically follows these steps:
The yield from these processes can be significant, with reported yields around 80% for the final product .
Levamlodipine has the molecular formula and a molar mass of approximately 408.88 g/mol. Its structure features a dihydropyridine ring that is characteristic of calcium channel blockers. The stereochemical configuration is crucial; only the S-enantiomer exhibits pharmacological activity by effectively blocking L-type calcium channels.
Levamlodipine participates in various chemical reactions primarily related to its pharmacological activity:
Levamlodipine functions as an antagonist of L-type calcium channels located in vascular smooth muscle cells. By inhibiting calcium influx during depolarization, it causes relaxation of these muscles, resulting in decreased peripheral vascular resistance and lowering blood pressure.
Levamlodipine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 408.88 g/mol |
Melting Point | Not specified |
Solubility | Soluble in methanol |
Plasma Protein Binding | 93% |
Half-Life | 30-50 hours |
Metabolism | Primarily hepatic |
Levamlodipine is primarily used in clinical settings for managing hypertension and angina pectoris. Its applications include:
In addition to its therapeutic uses, ongoing research explores formulations such as transdermal patches to enhance delivery methods while minimizing side effects like skin irritation .
Racemic amlodipine, a 1:1 mixture of (R)- and (S)-enantiomers, has been a cornerstone in hypertension management. However, its development followed the historical trajectory of dihydropyridine (DHP) calcium channel blockers (CCBs), where early drugs like nifedipine were administered as racemates due to synthetic limitations. The inherent chirality of unsymmetrical 1,4-dihydropyridines—where the C4 carbon atom acts as a stereogenic center—means enantiomers exhibit distinct biological activities [3]. Levamlodipine ((S)-amlodipine) emerged from the recognition that the (S)-enantiomer possesses the primary calcium channel blocking activity, while the (R)-enantiomer contributes minimally to this effect [1] [3].
Clinical evidence revealed that peripheral edema—a dose-limiting side effect of racemic amlodipine occurring in ~23% of patients—was linked to the (R)-enantiomer’s promotion of nitric oxide release and vascular leakage [1] [6]. Pharmacokinetic studies further demonstrated that (S)-amlodipine exhibits less inter-subject variability in clearance and a longer elimination half-life, supporting once-daily dosing [1]. By 2002, India’s CDSCO approved levamlodipine, followed by adoption in China, Korea, Russia, and 47 other countries, marking a strategic shift toward enantiopure CCBs [1] [3].
Table 1: Key Differences Between Racemic Amlodipine and Levamlodipine
Parameter | Racemic Amlodipine | Levamlodipine |
---|---|---|
Composition | 50% (R), 50% (S) | >99% (S) |
Receptor Affinity | Variable | 1000x higher vs. (R) [3] |
Typical Dose (hypertension) | 5–10 mg/day | 2.5–5 mg/day |
Peripheral Edema Incidence | Up to 23% | 50–70% reduction vs. racemate [1] |
The pharmacodynamic superiority of levamlodipine stems from its stereoselective interaction with L-type voltage-gated calcium channels (LTCCs). LTCCs comprise pore-forming α1-subunits (Cav1.1–Cav1.4), with Cav1.2 dominating vascular smooth muscle. (S)-amlodipine exhibits ≈1000-fold greater binding affinity for Cav1.2’s dihydropyridine binding site compared to its (R)-counterpart [3] [4]. This site resides near the channel’s activation gate, where amlodipine stabilizes the inactivated state, preventing calcium influx [2].
Computational docking studies confirm distinct binding modes: (S)-amlodipine achieves a lower free energy of binding (−7.6 kcal/mol) versus (R)-amlodipine (−6.7 kcal/mol), correlating with stronger hydrophobic interactions within the Cav1.2 pore [4]. Functionally, this translates to potent vasodilation at half the molar dose of racemic amlodipine [1] [6]. Conversely, (R)-amlodipine shows paradoxical effects—weak LTCC blockade but potent inhibition of vascular smooth muscle cell migration, unrelated to calcium antagonism [6].
Beyond cardiovascular effects, enantioselectivity extends to drug-metabolizing enzymes:
Table 2: Enantioselective Inhibition of Cytochrome P450 Enzymes
Enzyme | Substrate | (R)-Amlodipine Ki (µM) | (S)-Amlodipine Ki (µM) | Inhibition Mechanism |
---|---|---|---|---|
CYP3A | Midazolam | 14.85 | 8.95* | Competitive |
CYP3A | Testosterone | 19.78 | 16.32 | Competitive |
CYP2C9 | Diclofenac | 12.11* | 21.45 | Mixed |
CYP2C19 | S-mephenytoin | 5.97** | 7.22 | Noncompetitive |
Data from [4]; *p<0.05, *p<0.005 vs. (S)-enantiomer*
Producing enantiopure levamlodipine requires overcoming synthetic hurdles inherent to the Hantzsch reaction—the classical route to 1,4-DHPs—which generates racemic mixtures. Industrial approaches focus on three strategies:
Enzymatic Kinetic Resolution:Lipases or esterases selectively hydrolyze one enantiomer’s ester group. For example, Candida antarctica lipase B catalyzes enantioselective deacylation, though yields rarely exceed 50% for the target enantiomer [3].
Asymmetric Synthesis:Organocatalytic desymmetrization of prochiral 1,4-DHP-3,5-dicarbaldehydes shows promise but remains non-viable for large-scale production due to catalyst costs and moderate stereoselectivity [3].
Capillary electrophoresis (CE) with charged cyclodextrins (e.g., sulfobutyl ether-β-CD) enables analytical-scale enantioseparation in <6 minutes, critical for quality control [6]. However, scale-up challenges persist:
Table 3: Industrial Enantioseparation Methods for Levamlodipine
Method | Chiral Selector/Medium | Yield | Enantiomeric Excess (ee) | Scalability Challenges |
---|---|---|---|---|
Tartaric Acid Crystallization | (+)-L-tartrate in DMF/H₂O | 71% | 99% | Solvent volume, waste generation |
Chiral HPLC | Ovomucoid protein | <50% | >99.5% | Low throughput, high solvent use |
Capillary Electrophoresis | Sulfobutyl ether-β-CD | N/A | >99% | Analytical-scale only |
Enzymatic Resolution | Candida antarctica lipase | ≤50% | 90–95% | Substrate specificity, cost |
List of Compounds:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1